2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Overview
Description
2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H24N2O2 and its molecular weight is 240.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
The chemical compound , due to its structural complexity, appears to be closely related to various spirocyclic and azaspirocyclic compounds, which have been extensively studied for their synthetic methodologies and potential in generating biologically active molecules. Research in this area focuses on the synthesis, modification, and application of these compounds in various chemical reactions and potential therapeutic agents.
Hydrolysis and Acylation Reactions : Studies on similar spirocyclic compounds have detailed the acid-catalyzed hydrolysis and subsequent acylation of imino groups in certain azaspirocyclic isomers, leading to the formation of novel compounds with potential biological activities. These reactions underscore the versatility of spirocyclic compounds in chemical synthesis and their potential as scaffolds for developing new chemicals (Belikov et al., 2013).
Retropinacol Rearrangement : Research on the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives through retropinacol rearrangement has revealed the potential of azaspirocyclic compounds in generating diverse molecular structures. These methods contribute to the broader chemical toolkit for synthesizing compounds with significant biological activities (Shklyaev et al., 2011).
Synthesis of 3H-Pyrrole Derivatives : The reaction of similar spirocyclic compounds with acetic anhydride, leading to the formation of N-acyl derivatives or the opening of the furan ring, illustrates the chemical flexibility of these compounds. This research highlights the potential for synthesizing novel pyrrole derivatives with interesting chemical properties (Belikov et al., 2016).
Antimicrobial Activity : Some spirocyclic compounds, analogous to the one , have been synthesized and tested for their antimicrobial activity. These studies demonstrate the potential of such compounds in contributing to the development of new antimicrobial agents, highlighting their relevance in medicinal chemistry and pharmacology (Singh et al., 2021).
Properties
IUPAC Name |
2-amino-1-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-9-11-8-15(12(16)7-14)10-13(11)5-3-4-6-13/h11H,2-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNQMZWDJUKUSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCCC2)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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